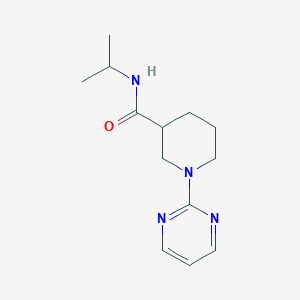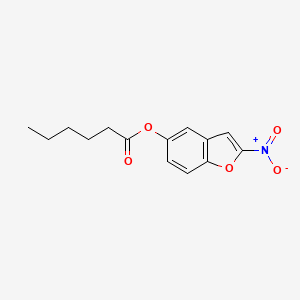![molecular formula C23H17NO3 B12911821 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one CAS No. 88901-81-9](/img/structure/B12911821.png)
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of furoacridinones, which are known for their diverse biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions. One common method includes the photocycloaddition of 4-methoxy-6-methyl-2-pyrone with maleimide, which is induced by hydrogen bonding and charge transfer stacking in the solid state . This reaction is highly specific and yields the desired product with high stereocontrol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and potential therapeutic effects.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylfuro[2,3-b]quinoxaline: This compound shares a similar furoacridinone structure and exhibits comparable photophysical properties.
4-Methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol: Another structurally related compound with distinct photochromic and fluorescence properties.
Uniqueness
4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one is unique due to its specific structural arrangement, which imparts unique reactivity and biological activity
Eigenschaften
CAS-Nummer |
88901-81-9 |
|---|---|
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11-one |
InChI |
InChI=1S/C23H17NO3/c1-24-17-11-7-6-10-15(17)22(25)21-18(24)13-20(26-2)16-12-19(27-23(16)21)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI-Schlüssel |
KAXLHMOYUQGMLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=C4C(=C(C=C31)OC)C=C(O4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


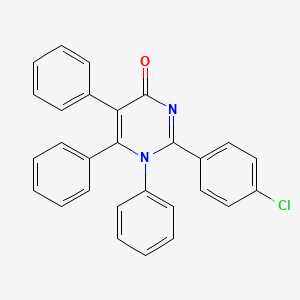
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)
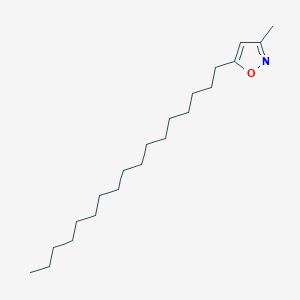
![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)
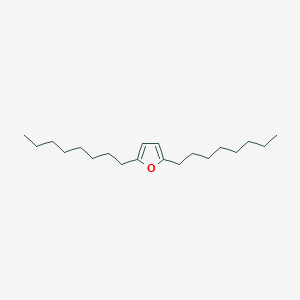

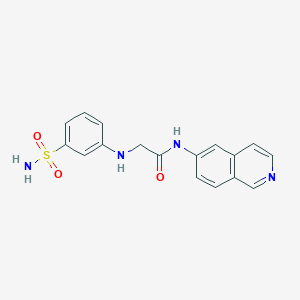
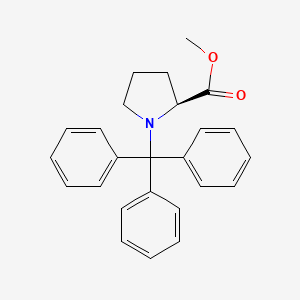
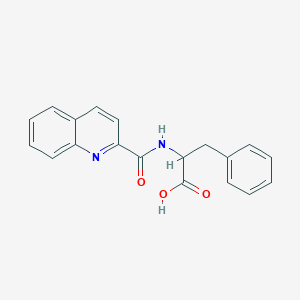
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

